molecular formula C10H11BrO2 B8674162 [4-(2-Bromoethyl)phenyl]acetic Acid CAS No. 67365-31-5

[4-(2-Bromoethyl)phenyl]acetic Acid

Cat. No.: B8674162
CAS No.: 67365-31-5
M. Wt: 243.10 g/mol
InChI Key: CSHYRCSFGVPDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Bromoethyl)phenyl]acetic Acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of [4-(2-Bromoethyl)phenyl]acetic Acid

The synthesis of this compound typically involves the bromination of phenylacetic acid derivatives. Various methods have been developed to enhance yield and purity:

  • Electrophilic Aromatic Substitution : This method involves treating phenylacetic acid with bromine in the presence of a catalyst, leading to the formation of the bromo derivative.
  • Bromomethylation : The compound can also be synthesized by reacting phenylacetic acid with bromomethyl compounds under controlled conditions to achieve high purity products.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents:

  • Antipsychotic Medications : It is a precursor for atypical antipsychotics such as Ziprasidone, which is used to treat schizophrenia and bipolar disorder. The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects .
  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Agrochemical Applications

The compound has notable applications in agriculture:

  • Herbicides and Pesticides : this compound is used in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted plant growth and pests .
  • Plant Growth Regulators : It has been investigated for its potential to act as a growth regulator, influencing plant development processes such as flowering and fruiting.

Material Science Applications

In material sciences, this compound is utilized in:

  • Polymer Chemistry : It serves as a monomer for synthesizing various polymers with specific properties, including thermal stability and mechanical strength.
  • Crown Ether Synthesis : The compound is also involved in synthesizing novel crown ether receptors, which have applications in ion-selective electrodes and sensors .

Case Study 1: Antipsychotic Development

A study highlighted the synthesis of this compound derivatives that showed improved binding affinity to dopamine receptors compared to existing antipsychotics. This research paved the way for developing more effective treatments with fewer side effects.

Case Study 2: Agricultural Efficacy

Field trials demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields. This finding supports its use as an environmentally friendly herbicide alternative.

Compound NameActivity TypeEC50 (μM)Reference
SLU-2633Antimicrobial0.17
ZiprasidoneAntipsychoticN/A
Herbicide Formulation AHerbicidal ActivityN/A

Properties

CAS No.

67365-31-5

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-[4-(2-bromoethyl)phenyl]acetic acid

InChI

InChI=1S/C10H11BrO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

CSHYRCSFGVPDLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCBr)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [4-(2-bromoethyl)phenyl]acetonitrile (56.0 g., 0.25 mole) in 48% hydrobromic acid (200 ml.) and acetic acid (600 ml.) is boiled under reflux for 4 hours. The solution is reduced to one-third volume by distillation at reduced pressure. The residue is diluted with 400 ml. of water to force out the oily product which is taken up in ether, washed with water, and dried over sodium sulfate. Evaporation of the solvent leaves the title compound as a residual oil.
Name
[4-(2-bromoethyl)phenyl]acetonitrile
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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